Array ( [bid] => 8797823 )
2H-Cyclohepta(b)furan-2-one is a bicyclic organic compound characterized by a furan ring fused to a cycloheptane structure. Its molecular formula is , and it features a carbonyl group at the second position of the furan ring. This compound is notable for its unique structural properties, which contribute to its reactivity and biological activity. The compound's structure allows it to participate in various
Research indicates that 2H-Cyclohepta(b)furan-2-one exhibits notable biological activities, including:
Several methods have been developed for synthesizing 2H-Cyclohepta(b)furan-2-one:
The applications of 2H-Cyclohepta(b)furan-2-one span various fields:
Interaction studies involving 2H-Cyclohepta(b)furan-2-one have focused on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms underlying its chemical behavior and biological activity:
Several compounds share structural similarities with 2H-Cyclohepta(b)furan-2-one. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Hydroxy-2H-cyclohepta[b]furan | Bicyclic | Hydroxyl group influences reactivity and solubility. |
| 8-Aryl-2H-cyclohepta[b]furan | Substituted Bicyclic | Increased steric hindrance affects reactivity. |
| 3-Acetyl-2H-cyclohepta[b]furan | Acetylated Bicyclic | Exhibits different reactivity patterns due to acetyl group. |
| 3-Cyano-2H-cyclohepta[b]furan | Cyano-substituted | Potentially different biological activities due to cyano group. |
The unique combination of structural features and reactivity patterns makes 2H-Cyclohepta(b)furan-2-one a distinct entity among its analogs, offering unique pathways for synthesis and application in various fields.